molecular formula C18H20N2O2 B14470439 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one CAS No. 72448-88-5

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B14470439
CAS No.: 72448-88-5
M. Wt: 296.4 g/mol
InChI Key: JGPSUCHYOAJPDT-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one is an organic compound characterized by its unique structure, which includes a dimethylamino group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethoxyacetophenone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, thiols, polar solvents, moderate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-(Diphenylmethoxy)-1,2-propanediol: Another compound with a similar structure but different functional groups.

    2-[2-(Dimethylamino)ethoxy]ethanol: Contains a dimethylamino group and an ethoxy group, similar to the target compound.

Uniqueness

(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one is unique due to its combination of a dimethylamino group and an ethoxyphenyl group, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

72448-88-5

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]imino-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C18H20N2O2/c1-4-22-17-11-5-14(6-12-17)18(21)13-19-15-7-9-16(10-8-15)20(2)3/h5-13H,4H2,1-3H3

InChI Key

JGPSUCHYOAJPDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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